2-Chloro-3-(piperidin-1-yl)propanal
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Overview
Description
2-Chloro-3-(piperidin-1-yl)propanal is an organic compound that features a piperidine ring, a six-membered heterocycle containing one nitrogen atom.
Preparation Methods
The synthesis of 2-Chloro-3-(piperidin-1-yl)propanal typically involves the reaction of piperidine with 2-chloropropanal under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the nucleophilic substitution reaction . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
2-Chloro-3-(piperidin-1-yl)propanal undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Scientific Research Applications
2-Chloro-3-(piperidin-1-yl)propanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a building block for biologically active molecules.
Medicine: It is explored for its potential therapeutic properties, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Chloro-3-(piperidin-1-yl)propanal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s piperidine ring can interact with biological macromolecules, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Chloro-3-(piperidin-1-yl)propanal can be compared with other piperidine derivatives, such as:
2-Chloro-3-(morpholin-4-yl)propanal: Similar structure but contains a morpholine ring instead of a piperidine ring.
2-Chloro-3-(pyrrolidin-1-yl)propanal: Contains a pyrrolidine ring, which is a five-membered heterocycle with one nitrogen atom.
2-Chloro-3-(azepan-1-yl)propanal: Features an azepane ring, a seven-membered heterocycle with one nitrogen atom.
These compounds share similar chemical properties but differ in their ring structures, leading to variations in their reactivity and biological activity.
Properties
Molecular Formula |
C8H14ClNO |
---|---|
Molecular Weight |
175.65 g/mol |
IUPAC Name |
2-chloro-3-piperidin-1-ylpropanal |
InChI |
InChI=1S/C8H14ClNO/c9-8(7-11)6-10-4-2-1-3-5-10/h7-8H,1-6H2 |
InChI Key |
FBMGKLSOGNQXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CC(C=O)Cl |
Origin of Product |
United States |
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